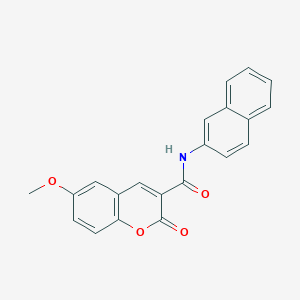

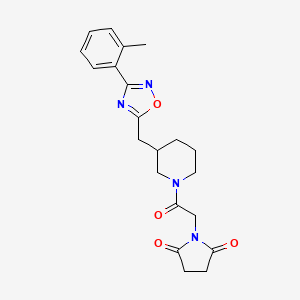

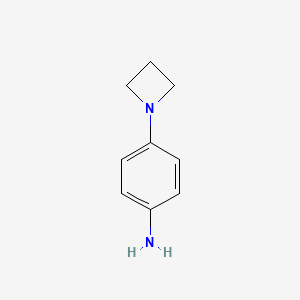

![molecular formula C21H13ClF4N4O3 B2411152 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-12-4](/img/structure/B2411152.png)

3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrrolo[3,2-d]pyrimidine core, a carboxamide group, a trifluoromethyl group, and two phenyl rings, one of which is chlorinated and the other is fluorinated . These groups could potentially contribute to the compound’s reactivity and properties.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the trifluoromethyl group is known to be quite reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to significantly influence a compound’s electronegativity, acidity, and basicity .Scientific Research Applications

Synthesis and Biological Potential

- Compounds structurally related to 3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have been synthesized, showing promise as biological agents. Specifically, derivatives like N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and related compounds demonstrated significant inhibition of bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).

Diversity in Synthesis for Enhanced Molecular Diversity

- Research has shown the possibility of synthesizing diverse derivatives of this chemical structure, which is crucial for expanding molecular diversity. For example, a study described the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters with various modifications, enhancing the diversity of the molecules (Marcotte, Rombouts & Lubell, 2003).

Role in Inhibiting Gene Expression

- This compound and its analogs have shown potential in inhibiting gene expression related to transcription factors NF-kappaB and AP-1, important for understanding cellular mechanisms and developing therapeutic strategies (Palanki et al., 2000).

Antitubercular and Antibacterial Activities

- New derivatives of this compound have been synthesized and tested for their antitubercular and antibacterial activities. Some showed more potent effects than reference drugs like Pyrazinamide and Streptomycin, indicating their potential in treating bacterial infections (Bodige et al., 2020).

Antitumor Activities

- Derivatives of this compound have been synthesized and tested for antitumor activities. Some showed promising results, indicating potential applications in cancer research and treatment (Xin, 2012).

Conformational Studies and Structural Insights

- The synthesis of various derivatives has provided insights into their conformational features, which is vital for understanding their interactions and potential applications in medicinal chemistry (Nagarajaiah & Begum, 2014).

properties

IUPAC Name |

3-(4-chlorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF4N4O3/c1-29-9-13(18(31)27-11-4-7-15(23)14(8-11)21(24,25)26)16-17(29)19(32)30(20(33)28-16)12-5-2-10(22)3-6-12/h2-9H,1H3,(H,27,31)(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOMYRFGCOEOOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

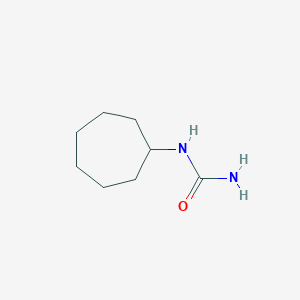

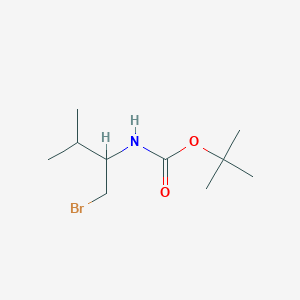

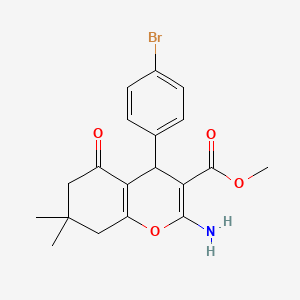

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)

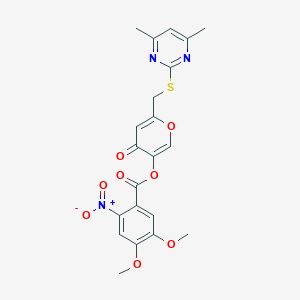

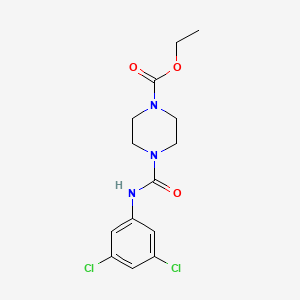

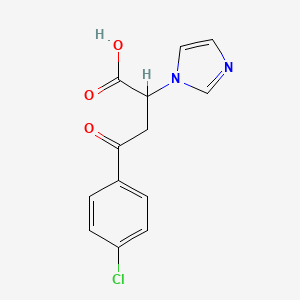

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)

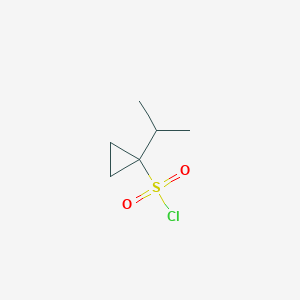

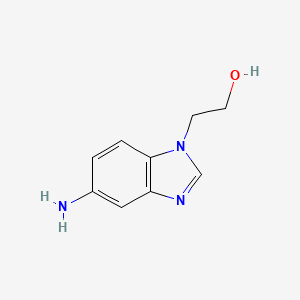

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2411081.png)